Cas no 446055-51-2 (2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide)

2-{2-N-(2,3-Dichlorophenyl)methanesulfonamidoacetamido}benzamide is a specialized sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a dichlorophenyl moiety and a methanesulfonamidoacetamido linkage, which may contribute to enhanced binding affinity or selectivity in biological systems. The compound's well-defined molecular architecture allows for precise modification, making it a valuable intermediate in the synthesis of targeted therapeutics. Its stability under standard laboratory conditions and compatibility with common organic solvents further support its utility in synthetic workflows. Researchers may explore its role in developing enzyme inhibitors or receptor modulators due to its sulfonamide and amide functional groups, which are often key pharmacophores in drug design.
2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide structure
446055-51-2 structure
Product name:2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide
CAS No:446055-51-2
MF:C16H15Cl2N3O4S
Molecular Weight:416.279000520706
MDL:MFCD03261341
CID:5672051
PubChem ID:2176034

2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide 化学的及び物理的性質

名前と識別子

    • 2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide
    • Oprea1_252362
    • 446055-51-2
    • 2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
    • EN300-27102259
    • Cambridge id 7148739
    • 2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide
    • MDL: MFCD03261341
    • インチ: 1S/C16H15Cl2N3O4S/c1-26(24,25)21(13-8-4-6-11(17)15(13)18)9-14(22)20-12-7-3-2-5-10(12)16(19)23/h2-8H,9H2,1H3,(H2,19,23)(H,20,22)
    • InChIKey: RAURZEZBIQYRDR-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1N(CC(NC1C=CC=CC=1C(N)=O)=O)S(C)(=O)=O)Cl

計算された属性

  • 精确分子量: 415.0160325g/mol
  • 同位素质量: 415.0160325g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 626
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 118Ų

2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27102259-0.05g
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95.0%
0.05g
$293.0 2025-03-20
Enamine
EN300-27102259-0.1g
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95.0%
0.1g
$437.0 2025-03-20
Enamine
EN300-27102259-0.25g
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95.0%
0.25g
$623.0 2025-03-20
Aaron
AR028PJ0-5g
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95%
5g
$5037.00 2023-12-15
Aaron
AR028PJ0-100mg
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95%
100mg
$626.00 2025-02-16
Aaron
AR028PJ0-10g
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95%
10g
$7457.00 2023-12-15
1PlusChem
1P028PAO-250mg
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95%
250mg
$832.00 2024-05-02
Aaron
AR028PJ0-2.5g
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95%
2.5g
$3413.00 2023-12-15
1PlusChem
1P028PAO-500mg
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95%
500mg
$1274.00 2024-05-02
Enamine
EN300-27102259-5.0g
2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide
446055-51-2 95.0%
5.0g
$3645.0 2025-03-20

2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide 関連文献

2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 446055-51-2 and Product Name: 2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide

Compound with the CAS number 446055-51-2 and the product name 2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including methanesulfonamido and acetamido moieties, makes this compound a versatile scaffold for designing novel therapeutic agents.

The molecular framework of 2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide incorporates a benzamide core, which is a well-known pharmacophore in the development of bioactive molecules. The benzamide group is often associated with analgesic, anti-inflammatory, and antimicrobial properties. The introduction of the 2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido substituent further enhances the compound's pharmacological profile by introducing additional interactions with biological targets. This modification is particularly noteworthy as it can influence the compound's solubility, bioavailability, and binding affinity to specific receptors or enzymes.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been instrumental in understanding how 2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide interacts with potential targets. These studies suggest that the compound may exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways. For instance, the methanesulfonamido group is known to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

The 2,3-dichlorophenyl moiety in the compound's structure is particularly interesting from a synthetic chemistry perspective. Chlorinated aromatic rings are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The dichloro substitution pattern on the phenyl ring can influence electronic properties and steric hindrance, thereby affecting the compound's interaction with biological targets. This feature makes 2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide a promising candidate for further exploration in drug discovery.

In vitro studies have begun to elucidate the pharmacological properties of this compound. Initial experiments have shown that it exhibits moderate activity against certain inflammatory markers. The presence of both acetamido and methanesulfonamido groups suggests that this compound may have dual mechanisms of action. For example, it could inhibit both enzymatic pathways and receptor-mediated signaling cascades involved in inflammation. Such dual-targeting strategies are increasingly recognized as effective approaches for developing more potent and selective therapeutic agents.

The synthesis of 2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as multi-step organic synthesis combined with purification methods like high-performance liquid chromatography (HPLC) have enabled researchers to obtain high yields of pure compounds. The development of efficient synthetic routes is crucial for translating laboratory discoveries into clinical applications.

The potential therapeutic applications of this compound are broad and exciting. Given its structural features and preliminary pharmacological data, it may find utility in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. Additionally, its benzamide core suggests that it could be modified further to enhance its pharmacokinetic properties or target specific disease pathways more effectively.

As research continues to evolve, computational tools will play an increasingly important role in guiding drug discovery efforts. Advanced algorithms can predict how modifications to the structure of 2-{2-N-(2,3-dichlorophenyl)methanesulfonamidoacetamido}benzamide will affect its biological activity. This information can be used to design next-generation compounds with improved efficacy and reduced side effects. The integration of experimental data with computational predictions will accelerate the development of novel therapeutics based on this scaffold.

The future prospects for this compound are promising. Ongoing studies aim to optimize its chemical structure for better pharmacological properties while ensuring safety and efficacy in preclinical models. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in realizing its full potential as a therapeutic agent.

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